tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate
Description
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is a tert-butyl ester derivative featuring a 4-oxopiperidinyl moiety attached to the propanoate backbone. This compound is of significant interest in medicinal chemistry due to the versatility of the tert-butyl ester group as a protecting group and the 4-oxopiperidinyl ring, which is a common pharmacophore in drug design. The tert-butyl group enhances steric protection, improving metabolic stability, while the 4-oxopiperidine ring contributes to conformational flexibility and hydrogen-bonding interactions, making it valuable in targeting enzymes or receptors .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(4-oxopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)6-9-13-7-4-10(14)5-8-13/h4-9H2,1-3H3 |
InChI Key |
WDCFZFLNFWXGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with propanoic acid derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides, yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . This method provides a versatile route for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among tert-butyl propanoate derivatives:
Key Observations :
- The target compound uniquely incorporates a 4-oxopiperidinyl group, which is absent in other derivatives. This group is pivotal in drug design for modulating pharmacokinetics and target binding.
- Derivatives like and feature PEG-based linkers , enhancing solubility and biocompatibility for applications in bioconjugation or drug delivery.
- The dioxaborolan derivative is tailored for Suzuki-Miyaura cross-coupling reactions due to its boron-containing group.
Physicochemical Properties
Comparative physicochemical data for select compounds:
Key Observations :
Key Observations :
Biological Activity
Tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a tert-butyl group, a propanoate moiety, and a 4-oxopiperidine ring, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound can be represented as follows:
This structure combines elements of both aliphatic and cyclic compounds, suggesting diverse interactions with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity . Its inclusion in patents related to heterocyclic compounds highlights its potential use in developing new antibacterial agents. Compounds containing piperidine rings are often investigated for their biological properties, particularly against bacterial strains .
The exact mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes involved in bacterial metabolic pathways, disrupting essential processes necessary for bacterial survival .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key structural characteristics and potential biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-(4-Oxopiperidin-1-yl)propanoate | Similar ester and piperidine structure | Methyl instead of tert-butyl group |
| tert-butyl 3-(piperidin-4-yl)propanoate | Lacks the oxo group | Directly derived from piperidine |
| tert-butyl (2-Oxopiperidin-3-Yl)carbamate | Contains a carbamate instead of an ester | Different functional group influencing reactivity |
| N-benzylpiperidinone | A piperidine derivative with a ketone | Aromatic substitution affecting biological activity |
This table illustrates how the structural features of this compound may influence its reactivity and biological activity compared to similar compounds .
Case Study: Antibacterial Efficacy
A study investigating the antibacterial efficacy of various piperidine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria. The study employed standard microbiological methods to assess the Minimum Inhibitory Concentration (MIC) values, revealing promising results for further development .
Pharmacological Characterization
In another research effort, derivatives of compounds with similar structures were synthesized and characterized for their pharmacological profiles. These studies focused on evaluating their interactions with specific biological targets, such as enzymes involved in metabolic processes. The findings suggested that modifications in the side chains significantly impacted the compounds' efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
